Bispyrazolone
Description
Historical Context and Evolution of Pyrazolone (B3327878) Chemistry
The journey into pyrazolone chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com That same year, Knorr achieved the first synthesis of a pyrazolone derivative through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. globalresearchonline.netwikipedia.orginnovareacademics.in This discovery was quickly followed by the introduction of the first pyrazolone-based pharmaceutical, antipyrine (B355649) (phenazone), in the 1880s, which was used for its analgesic properties. wikipedia.orgnih.gov The parent compound, pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Eduard Buchner in 1889. mdpi.comglobalresearchonline.net
Pyrazolone itself is a derivative of pyrazole that features an additional carbonyl group and can exist in different isomeric forms, such as 3-pyrazolone and 4-pyrazolone. wikipedia.orginnovareacademics.in The initial discoveries sparked extensive research into pyrazolone derivatives, leading to the development of other compounds like metamizole (B1201355) and propyphenazone. jocpr.com Over the decades, synthetic methodologies have evolved significantly. Early methods often involved the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a technique pioneered by Knorr. mdpi.com Modern synthetic chemistry has introduced a variety of more sophisticated and efficient strategies, including multicomponent reactions and the use of novel catalysts to create a diverse library of pyrazolone-based molecules. mdpi.comacs.org
Significance of Bispyrazolone Scaffold in Contemporary Chemical Research
The this compound scaffold, which features two pyrazolone rings linked together, represents a "doubled" or dimeric form of the basic pyrazolone structure. This unique arrangement has proven to be of great importance in modern chemical research, particularly in medicinal chemistry and materials science. The pyrazole scaffold is often described as a "privileged structure" in drug discovery, owing to its synthetic accessibility and ability to interact with various biological targets. nih.govnih.gov
Bis-heterocyclic compounds, including bispyrazolones, often exhibit enhanced biological activities compared to their monomeric counterparts. eurekaselect.com Research has demonstrated that this compound derivatives possess a broad spectrum of pharmacological properties. These include potent anti-inflammatory, antimicrobial, antioxidant, and antitumor activities. nih.govjocpr.comresearchgate.neteurekaselect.com For instance, certain synthetic bispyrazolones have shown significant inhibition of reactive oxygen species (ROS), outperforming standard drugs like ibuprofen (B1674241) in in-vitro studies. eurekaselect.com In the realm of cancer research, various 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. acs.org
Beyond medicine, this compound derivatives are crucial in the development of dyes. The pyrazolone group is a key component in a subclass of azo dyes, and this compound structures are used to create symmetric, bridged acid dyes for applications such as leather treatment. wikipedia.orgresearchgate.net The coordination chemistry of this compound-based ligands with metal ions has also opened up applications in catalysis and the development of functional materials. researchgate.netbohrium.com
Scope and Objectives of Academic Research on this compound
Contemporary academic research on bispyrazolones is multifaceted, driven by the scaffold's versatile chemical nature and its potential for practical applications. The primary objectives can be summarized as follows:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating new, efficient, and environmentally friendly ways to synthesize this compound derivatives. This includes the use of green chemistry principles, one-pot multicomponent reactions, and novel catalysts to produce complex molecules with high yields and purity. acs.orgeurekaselect.comresearchgate.net
Exploration of Pharmacological Potential: A major focus is the synthesis and biological evaluation of new this compound compounds as potential therapeutic agents. Researchers are actively investigating their efficacy as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. nih.govacs.orgeurekaselect.comumpr.ac.id This often involves screening large libraries of compounds against various biological targets.
Structure-Activity Relationship (SAR) Studies: To guide the design of more potent and selective molecules, researchers conduct detailed SAR studies. nih.govjst.go.jp These investigations aim to understand how modifying the chemical structure of the this compound scaffold affects its biological activity, providing crucial insights for developing optimized drug candidates.
Investigation of Coordination Chemistry and Material Applications: Research also extends to the use of bispyrazolones as ligands to form metal complexes. The objectives here are to explore the catalytic properties of these complexes and to develop new materials with specific optical or electronic properties, such as dyes and pigments. researchgate.netbohrium.com
Computational and Mechanistic Studies: To complement experimental work, computational methods like molecular docking are employed. eurekaselect.comumpr.ac.id These studies help to elucidate the mechanism of action at a molecular level, predicting how this compound derivatives interact with biological targets such as enzymes or protein receptors.
Research Findings on this compound Derivatives
The table below summarizes findings from various studies on this compound derivatives, highlighting their synthesis methods and observed activities.
| Derivative Class | Synthesis Method | Key Findings | Reference(s) |
| Bis arylpyrazolones | Acid-catalyzed condensation-cyclization of hydrazide derivatives. | Showed comparable antibacterial and antifungal activities against selected strains. | jocpr.com |
| 4,4'-(Arylmethylene)bis (1H-pyrazol-5-ols) | One-pot, visible light-promoted reaction of phenylhydrazine, ethyl acetoacetate, and aldehydes. | Several synthesized compounds displayed excellent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). | acs.org |
| Symmetric Bridged Bis-pyrazolones | Coupling of bis-pyrazolones (from 4,4′-diaminostilbene-2,2′-disulfonic acid) with diazonium salts of o-hydroxyl aromatic amines. | Resulting compounds were used to create metal complex acid dyes for leather applications with good fastness properties. | researchgate.net |
| Substituted Bispyrazolones | Catalyst-free reaction of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol with benzaldehyde (B42025) derivatives. | All synthesized molecules demonstrated potent reactive oxygen species (ROS) inhibition in vitro, superior to ibuprofen. | eurekaselect.com |
| Novel Bis-pyrazoles | Reaction of bis(cyanoacetic acid hydrazide) derivative with hydrazonoyl chlorides. | Synthesized compounds showed high antimicrobial activity against tested strains, supported by molecular docking studies. | eurekaselect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
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InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 | |
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InChI Key |
FORCWSNQDMPPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864068 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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Molecular Weight |
346.4 g/mol | |
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Physical Description |
White or tan powder; [Alfa Aesar MSDS] | |
| Record name | Bispyrazolone | |
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CAS No. |
7477-67-0 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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| Record name | 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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| Record name | [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
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| Record name | 3,3'-dimethyl-1,1'-diphenyl-4,4'-bi-5-pyrazolone | |
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| Record name | Bispyrazolone | |
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Synthetic Methodologies for Bispyrazolone and Its Derivatives
Conventional Synthetic Routes to Bispyrazolone Core Structures
Traditional methods for synthesizing the this compound framework have heavily relied on condensation and cyclization reactions, which are fundamental transformations in organic chemistry.
The cornerstone of this compound synthesis is the condensation reaction, typically involving two equivalents of a pyrazolone (B3327878) derivative with one equivalent of an aldehyde. This reaction often proceeds through a tandem Knoevenagel condensation followed by a Michael-type addition. tubitak.gov.tr In the initial step, the aldehyde reacts with one molecule of pyrazolone in a Knoevenagel condensation to form an α,β-unsaturated adduct. tubitak.gov.tr This intermediate then undergoes a 1,4-Michael addition with a second pyrazolone molecule to yield the final 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) product. tubitak.gov.tr
Various catalysts have been employed to facilitate this transformation. For instance, the condensation of 1,3-diketo-N-phenylpyrazole with substituted aromatic aldehydes can be effectively catalyzed by Mg/Al-LDH, a heterogeneous catalyst, in refluxing THF. researchgate.net Similarly, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an inexpensive, non-toxic, and reusable catalyst for the reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aromatic aldehydes. researchgate.netmdpi.com The synthesis of a this compound compound has also been achieved through the condensation of urea (B33335) with a pyrazolone derivative. aphrc.org
Table 1: Catalyzed Condensation Reactions for this compound Synthesis
| Pyrazolone Reactant | Aldehyde Reactant | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes | Alum | Solvent-free | 60 °C | Excellent | mdpi.com |
| 1,3-diketo-N-phenylpyrazole | Substituted aromatic aldehydes | Mg/Al-LDH | THF | Reflux | Good | researchgate.net |
| 3-methyl-1-phenyl-5-pyrazolone | Aromatic aldehydes | ZnO nanowires | EtOH/H₂O (1:1) | Reflux | High | tubitak.gov.tr |
| Pyrazolone derivative | Urea | Acid-mediated | Not specified | Not specified | Not specified | aphrc.org |
Cyclization reactions are integral to forming the pyrazolone rings themselves, which then serve as precursors for this compound synthesis. In some synthetic routes, the this compound core is constructed through a multi-step process involving a key cyclization step. For example, diphenylic diamines can be tetra-azotized and coupled with methyl acetoacetate (B1235776) to form hydrazono compounds. researchgate.net The subsequent reaction of this intermediate with hydrazine (B178648) derivatives leads to a cyclization that yields the this compound derivatives. researchgate.net
Another approach involves the acylation of compounds with SmCl₃ as a catalyst to form 1,3-diketones, which then undergo cyclization with hydrazine to produce 3,4,5-substituted pyrazoles. beilstein-journals.org A tandem process involving intermolecular Knoevenagel condensation followed by an intramolecular Michael addition has also been reported, where a newly formed pyrazolone core cyclizes with an aldehyde to produce a bicyclic product. rsc.org This highlights the versatility of cyclization strategies in accessing complex pyrazolone-based structures.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for this compound synthesis. These approaches minimize waste, avoid hazardous solvents, and reduce energy consumption.
A significant advancement in green synthesis is the development of solvent-free reaction conditions. The condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with carbonyl compounds to produce bispyrazole derivatives has been successfully achieved using alum as a catalyst at 60 °C under solvent-free conditions. researchgate.netmdpi.com This method avoids the use of hazardous solvents and simplifies the product workup. researchgate.net Another example involves the use of a magnetic nanocatalyst (Fe₃O₄@SiO₂@vanillin@thioglycolic acid) for the mechanochemical synthesis of 5-amino-bispyrazole-4-carbonitriles under solvent-free conditions, offering advantages like easy catalyst separation and reusability. semanticscholar.org
Table 2: Solvent-Free Synthesis of this compound Derivatives
| Reactants | Catalyst | Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Carbonyl compound | Alum (KAl(SO₄)₂·12H₂O) | 60 °C | Excellent | Inexpensive, reusable, non-toxic catalyst | researchgate.netmdpi.com |
| Phenylhydrazine, Malononitrile, Aldehyde | Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Room Temperature | High | Recyclable magnetic catalyst, simple work-up | semanticscholar.org |
Eliminating the need for a catalyst represents a further step towards an ideal synthesis. Catalyst-free protocols for synthesizing this compound derivatives have been developed, often utilizing unconventional reaction media or energy sources. An eco-friendly, catalyst-free synthesis of 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) has been reported using magnetized distilled water (MDW) as a solvent at 80 °C, affording excellent yields of 85-95%. scielo.org.zaresearchgate.net This method is noted for its cost-effectiveness, simple workup, and high product yields. scielo.org.za
Furthermore, a green and sustainable strategy promoted by visible light has been developed for the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). acs.orgnih.gov This approach is cost-effective, catalyst-free, and proceeds at room temperature, accommodating a wide range of functional groups on the aldehyde substrate. acs.orgnih.gov
Table 3: Catalyst-Free Synthesis of Bispyrazolones
| Reactants | Promoter/Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, Hydrazine, Aldehyde | Magnetized Distilled Water | 80 °C | 75-120 min | 85-95 | scielo.org.za |
| Substituted aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Visible Light | Room Temperature | 3-5 h | Fair to Excellent | acs.orgnih.gov |
The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner product formation compared to conventional heating. Microwave-assisted synthesis has been employed for creating this compound derivatives from diphenylic diamines via hydrazono intermediates and subsequent cyclization. researchgate.net The synthesis of various pyrazoline and pyrazolone derivatives has been efficiently achieved using microwave irradiation, often in minutes compared to hours required for conventional methods. ugm.ac.idnih.govmdpi.com
Ultrasonic irradiation provides another non-conventional energy source for promoting chemical reactions. The 1,3-dipolar cycloaddition reaction to form bis-spiro-pyrazoline derivatives has been successfully carried out under ultrasonic irradiation, offering a valuable alternative to conventional heating. rsc.org Ultrasound has also been utilized in the catalyst-free synthesis of highly substituted pyrazoles and in combination with green catalysts for other heterocyclic syntheses, demonstrating its broad applicability in green chemistry. ekb.egbibliomed.org
Visible Light-Promoted Synthesis of this compound Derivatives
A green and sustainable approach for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been developed utilizing visible light. acs.orgnih.gov This method involves the reaction of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one. The key features of this protocol are its efficiency, high yields, and tolerance of a wide range of functional groups. acs.org As a catalyst-free and cost-effective method, it represents a significant advancement in the synthesis of biologically relevant molecules from readily available starting materials. acs.orgnih.gov The reaction is conducted at room temperature, and its progress can be monitored using thin-layer chromatography. acs.org This visible light-mediated photoredox catalysis is considered a robust and environmentally benign strategy in synthetic organic chemistry, avoiding the need for heat and toxic catalysts. acs.orgnih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The development of chiral this compound derivatives often involves asymmetric synthesis, a technique that allows for the selective production of one enantiomer of a chiral molecule.
Organocatalytic Mannich Reactions in this compound Derivatization
A significant advancement in the synthesis of chiral amino-bis-pyrazolone derivatives has been achieved through organocatalytic Mannich reactions. jyu.firesearchgate.net In this approach, N-Boc ketimines derived from pyrazolin-5-ones act as electrophiles in reactions with pyrazolones. jyu.firesearchgate.net The use of a bifunctional squaramide organocatalyst, at a very low loading of 1 mol%, facilitates the reaction to produce amino-bis-pyrazolone products in excellent yields and with high stereoselectivities. jyu.firesearchgate.netresearchgate.net This protocol is versatile, allowing for the creation of one or two tetrasubstituted stereocenters, depending on the substitution at the 4-position of the pyrazolone. jyu.firesearchgate.net A one-pot version combining the Mannich reaction with a base-mediated halogenation has also been developed. researchgate.net The first report of this method by Enders' group in 2017 demonstrated its smooth progression with a quinine-derived squaramide organocatalyst. mdpi.com
Synthesis of Bridged and Hybrid this compound Systems
The synthesis of more complex this compound structures includes bridged and hybrid systems, which often exhibit unique properties and applications, particularly as ligands and dyes.
Symmetric Bridged this compound Ligands and Dyes
New symmetric bridged bis-pyrazolone based acid dyes and their metal complexes have been synthesized and investigated. bohrium.comnih.gov The synthesis of the bis-pyrazolone compounds is accomplished from the bis-hydrazine of 4,4′-Diaminostilbene-2,2′-disulfonic acid and ethyl acetoacetate. bohrium.comnih.gov These bis-pyrazolones are then coupled with diazonium salts of o-hydroxyl aromatic amines to form ligand dyes. bohrium.comnih.gov Subsequent treatment of these ligand dyes with 3d transition metals yields the final metal complex acid dyes. bohrium.comnih.gov Another approach involves synthesizing symmetric bis-pyrazolones from (E)-6,6'-(ethene-1,2-diyl)bis(3-aminobenzenesulfonic acid) (DASDA) and 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diamine (DCB) by preparing their bis-hydrazines and condensing them with ethyl acetoacetate. hec.gov.pk These bis-pyrazolones are then coupled with various diazonium salts to produce azo dyes which can act as tridentate ligands for transition metals. hec.gov.pk
Bispyrazole-Thiazole-Pyran-2-one Heterocyclic Hybrids
A series of novel bispyrazole-thiazole-pyran-2-one heterocyclic hybrids have been synthesized through a one-pot, catalyst-free, three-component reaction. thieme-connect.comthieme-connect.comresearch-nexus.net This multicomponent procedure involves the reaction of α-bromoacetylated pyran-2-one derivatives, thiosemicarbazide, and polysubstituted-1-(1H-pyrazol-4-yl)butane-1,3-diones. thieme-connect.comthieme-connect.com The reaction proceeds by heating an equimolar mixture of the components in absolute ethanol (B145695). thieme-connect.com A plausible mechanism suggests an initial Hantzsch–thiazole reaction to form a thiazolyl hydrazine intermediate, followed by a Knorr pyrazole (B372694) cyclocondensation with the 1,3-diketopyrazoles. thieme-connect.com This method allows for the creation of a structural diversity of heterocyclic hybrids. thieme-connect.comthieme-connect.com
Functionalization and Derivatization Strategies of this compound
The functionalization and derivatization of bispyrazolones are key to expanding their applications. Industrial production often focuses on modifying pre-formed pyrazolones through reactions like alkylation and acylation. One strategy involves the reaction of antibody surface protein aldehydes with functionalized pyrazolone reporters to generate an enone, which then reacts with another pyrazolone molecule to create a bis-pyrazolone conjugate. whiterose.ac.uk Nitration is another common derivatization strategy for pyrazoles, as the presence of nitro groups can enhance the energetic properties of the resulting compounds. mdpi.com Additionally, pyrazolones can undergo condensation reactions with aldehydes to form bispyrazole derivatives.
Interactive Data Tables
Table 1: Visible Light-Promoted Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)
| Aldehyde Reactant | This compound Product | Yield (%) | Reference |
| Substituted aromatic aldehydes | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Excellent | acs.orgnih.gov |
Table 2: Organocatalytic Mannich Reaction for Chiral Amino-Bis-Pyrazolone Derivatives
| Electrophile | Nucleophile | Catalyst | Product | Yield | Stereoselectivity | Reference |
| N-Boc ketimines from pyrazolin-5-ones | Pyrazolones | Bifunctional squaramide (1 mol%) | Amino-bis-pyrazolone derivatives | Excellent | High | jyu.firesearchgate.net |
Introduction of Aromatic and Heterocyclic Substituents
The most prevalent and versatile method for synthesizing this compound derivatives bearing aromatic and heterocyclic substituents is the tandem Knoevenagel condensation and subsequent Michael addition reaction. This approach typically involves the reaction of an aromatic or heterocyclic aldehyde with two equivalents of a pyrazolone derivative.
The reaction sequence begins with a Knoevenagel condensation between the aldehyde and one molecule of pyrazolone, which generates an α,β-unsaturated intermediate. researchgate.net This is followed by a 1,4-Michael addition of a second pyrazolone molecule to this intermediate, which, after a Current time information in Bangalore, IN.mdpi.com-sigmatropic proton shift, yields the final this compound product. researchgate.net This one-pot synthesis is often lauded for its operational simplicity and efficiency. researchgate.netsciensage.info
Various catalytic systems have been developed to facilitate this transformation, often with a focus on green chemistry principles. For instance, zinc oxide nanowires (ZnO NWs) have been employed as a heterogeneous and recyclable catalyst for the condensation of aromatic aldehydes with 3-methyl-1-phenyl-5-pyrazolone. researchgate.net This method works well for aromatic aldehydes with both electron-donating and electron-withdrawing groups, affording high yields in short reaction times, typically under reflux in an ethanol/water mixture. researchgate.net However, the reaction is generally unsuccessful with aliphatic aldehydes under these conditions. researchgate.net
Similarly, Mg/Al-hydrotalcite (Mg/Al-LDH) has been utilized as a solid base catalyst for the condensation of substituted aromatic aldehydes with 1,3-diketo-N-phenylpyrazole in refluxing THF, leading to good yields of the corresponding bispyrazole derivatives. researchgate.net The catalyst's heterogeneous nature allows for easy separation by simple filtration. researchgate.net
Interestingly, this reaction can also proceed efficiently without a catalyst. Studies have demonstrated the successful synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in aqueous media without any catalyst, highlighting an environmentally benign pathway. mdpi.comacs.org The reaction of thiophene-2-carboxaldehyde with pyrazolone in the presence of acetic acid and sodium acetate (B1210297) also leads to the formation of a this compound derivative, showcasing the introduction of a heterocyclic substituent. researchgate.net The mechanism involves the initial formation of an arylidene intermediate, followed by the conjugate addition of a second pyrazolone unit. researchgate.net
The choice of pyrazolone and aldehyde dictates the final substitution pattern. For example, phenylene bis-pyrazolone derivatives have been synthesized through the condensation of aromatic β-diketo diesters with various hydrazines (methyl-, 2-hydroxyethyl-, and phenylhydrazine), creating a central aromatic bridge connecting two pyrazolone rings. nih.gov
The research findings for the introduction of aromatic and heterocyclic substituents are summarized in the table below.
| Aldehyde Type | Pyrazolone Reactant | Catalyst/Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | 3-methyl-1-phenyl-5-pyrazolone | ZnO nanowires, EtOH/H2O, Reflux | High | researchgate.net |
| Aromatic Aldehydes | 1,3-diketo-N-phenylpyrazole | Mg/Al-LDH, THF, Reflux | Good | researchgate.net |
| Aromatic Aldehydes | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Catalyst-free, Aqueous medium | Excellent | acs.org |
| Thiophene-2-carboxaldehyde | Pyrazolone | Acetic acid, Sodium acetate | Not specified | researchgate.net |
| Aromatic β-diketo diesters | Methyl-, 2-hydroxyethyl-, Phenylhydrazine | Ethanol, Reflux | Good | nih.gov |
Halogenation of this compound Scaffolds
The introduction of halogen atoms onto the this compound framework can significantly alter the molecule's properties. While direct halogenation of the pre-formed this compound scaffold is not extensively documented, methods involving the halogenation of pyrazolone precursors or related structures provide insight into potential synthetic routes.
One common strategy involves the bromination of monoarylidine pyrazolone derivatives, which are intermediates in the formation of some bispyrazolones. bioinfopublication.orgjddtonline.info For instance, monoarylidine compounds can be brominated using bromine in acetic acid. bioinfopublication.orgjddtonline.info This suggests a potential pathway where a halogenated intermediate is first synthesized and then reacted with a second equivalent of pyrazolone to form the halogenated this compound.
Another approach is the direct halogenation of the pyrazoline or pyrazolone ring system using various reagents. Thionyl chloride (SOCl₂) in acetic acid has been used to synthesize 4-chloro-pyrazolines from their pyrazoline precursors at room temperature. jddtonline.inforesearchgate.net Similarly, N-Bromosuccinimide (NBS) has been employed for the photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-one (B87142) in chloroform, yielding 4-bromo- and 4,4-dibromo- derivatives. researchgate.net The nature and yield of the products are highly dependent on the reaction time and the specific N-substituent on the pyrazolinone ring. researchgate.net
A one-pot reaction combining a Mannich reaction with a base-mediated halogenation has been reported for the synthesis of amino-bis-pyrazolone derivatives, allowing for the generation of complex, functionalized structures that include a halogen atom. researchgate.net Furthermore, electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) is a viable method for halogenating aromatic rings that may be part of the this compound structure. sioc-journal.cn
The table below summarizes various halogenation methods applied to pyrazolone precursors and related compounds, which could be adapted for this compound scaffolds.
| Halogenating Agent | Substrate | Conditions | Product | Reference |
| Bromine in Acetic Acid | Monoarylidine pyrazolones | Not specified | 4-bromo-(4-α-bromoaryl)-...-pyrazolines | bioinfopublication.orgjddtonline.info |
| Thionyl Chloride (SOCl₂) | 3-(2-hydroxy-5-methylphenyl)-5-phenyl-pyrazoline | Acetic Acid, Room Temp | 4-chloropyrazoline derivative | jddtonline.inforesearchgate.net |
| N-Bromosuccinimide (NBS) | N-substituted 3-methyl-2-pyrazolin-5-one | Chloroform, Photochemical | 4-bromo- and 4,4-dibromo- derivatives | researchgate.net |
| N-Chlorosuccinimide (NCS) | 2-amino-N,3-dimethyl-benzamide | Not specified | 2-amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cn |
| N-Bromosuccinimide (NBS) | 2-amino-N,3-dimethyl-benzamide | Not specified | 2-amino-5-bromo-N,3-dimethylbenzamide | sioc-journal.cn |
| N-Iodosuccinimide (NIS) | 2-amino-N,3-dimethyl-benzamide | Not specified | 2-amino-5-iodo-N,3-dimethylbenzamide | sioc-journal.cn |
Coordination Chemistry of Bispyrazolone Ligands
Design and Synthesis of Bispyrazolone-Based Ligands
The synthesis of this compound ligands typically involves multi-step procedures that allow for considerable structural variation. A common strategy involves the reaction of a bis-hydrazine compound, such as one derived from 4,4′-diaminostilbene-2,2′-disulfonic acid, with β-ketoesters like ethyl acetoacetate (B1235776). bohrium.comresearchgate.net This condensation reaction yields the core this compound structure. The flexibility in choosing both the hydrazine (B178648) source and the ketoester enables the creation of a wide array of ligands with different backbones and peripheral substituents. These modifications are crucial for pre-organizing the ligand for specific metal ion binding and for influencing the supramolecular architecture of the resulting complexes. mdpi.com
A prominent and highly versatile class of this compound derivatives are Schiff base ligands. These are typically synthesized through the condensation reaction of a 4-acyl-bispyrazolone with a primary amine. bohrium.comjetir.org The resulting Schiff bases are multidentate ligands capable of forming stable complexes with a variety of metal ions. The synthesis of these ligands is often straightforward, involving refluxing the this compound and the chosen amine in a suitable solvent like ethanol (B145695). mdpi.com The imine (-C=N-) bond formed is central to their coordination capabilities. By varying the amine component, researchers can introduce different functional groups and steric bulk, which in turn dictates the coordination geometry and properties of the metal complexes. mdpi.comscirp.org For example, 4-acyl this compound Schiff bases have been synthesized and used as ligands for transition metal heterochelates. jetir.org
Metal Complex Formation with this compound Ligands
This compound ligands, particularly their Schiff base derivatives, readily form coordination compounds with a wide range of metal ions. The coordination typically occurs through the nitrogen and oxygen donor atoms of the ligand, which can act as chelating agents. bohrium.comimist.ma The formation of these complexes is generally achieved by reacting the ligand with a metal salt in an appropriate solvent. mdpi.com The stoichiometry of the reaction and the nature of the metal ion and ligand determine the final structure, which can range from simple mononuclear species to complex polynuclear clusters. csic.esrsc.org
This compound ligands have been extensively used to synthesize complexes with 3d transition metals such as manganese, cobalt, nickel, copper, and zinc. bohrium.comcsic.es These ligands can adopt various conformations to accommodate the preferred coordination geometries of different metal ions. mdpi.com For instance, a flexible bispyrazole ligand has been shown to form a polymeric structure with Co(II) but an unexpected dimeric structure with Cu(II), highlighting how the metal ion can dictate the final architecture. csic.es In many transition metal complexes of this compound Schiff bases, the ligand coordinates in a bidentate fashion through the azomethine nitrogen and a deprotonated hydroxyl group. mdpi.com The resulting complexes often exhibit octahedral or other well-defined geometries. mdpi.commdpi.com
The coordination chemistry of this compound ligands extends to rare earth elements (lanthanides). idu.ac.id Bis-pyrazolone carbohydrazide-based hydrazone ligands have been successfully used to assemble novel dysprosium(III) compounds. rsc.org Depending on the substituents on the pyrazolone (B3327878) ring, these ligands can generate complexes with different nuclearities. For example, a methyl-substituted ligand yielded a tetra-nuclear [2 × 2] grid-like Dy(III)₄ cluster, while a p-tolyl-substituted ligand produced a di-nuclear Dy(III)₂ compound under similar conditions. rsc.org Ternary complexes of rare earth elements, including Sm(III) and Tb(III), have also been synthesized using 4-acetyl-bispyrazolone and an ancillary ligand like 1,10-phenanthroline. sioc-journal.cn
Structural Analysis of this compound Metal Complexes
For example, in a dinuclear copper(II) complex, [Cu₂(L)Cl₄], where L is a bispyrazole ligand, each Cu(II) atom adopts a slightly distorted square pyramidal geometry. csic.es In a series of complexes with a flexible bis-pyrazol-bis-acetate ligand, a Zn(II) center was found to have a distorted octahedral geometry, while a Mn(II) center exhibited a distorted trigonal bipyramidal geometry. mdpi.com
In rare earth complexes, the coordination environment is also complex. In a tetra-nuclear dysprosium cluster, [Dy₄(L1)₄(OH)₄]·2CH₃OH, the Dy(III) ions are held together by bridging carbonyl oxygen atoms from the ligand and bridging hydroxyl groups. rsc.org The coordination polyhedra around the Dy(III) centers were identified as distorted triangular dodecahedrons and biaugmented trigonal prisms, based on Continuous Shape Measures (CShM) analysis. rsc.org
Below are tables detailing structural parameters for a representative Dy(III)₄ complex. rsc.org
Table 1: Selected Bond Distances (Å) and Angles (°) for [Dy₄(L1)₄(OH)₄]·2CH₃OH Symmetry code: (i) -x+1/2, -y+1/2, z
| Dy1 | Dy2 | ||
|---|---|---|---|
| Atoms | Bond Distance (Å) | Atoms | Bond Distance (Å) |
| Dy1−O1 | 2.379(13) | Dy2−O1 | 2.442(14) |
| Dy1−O2 | 2.4200(9) | Dy2−O2 | 2.3387(8) |
| Dy1−O3 | 2.270(15) | Dy2−O5i | 2.379(13) |
| Dy1−O4 | 2.211(17) | Dy2−O6i | 2.4200(9) |
| Dy1−N1 | 2.592(17) | Dy2−N2 | 2.55(2) |
| Atoms | Bond Angle (°) | Atoms | Bond Angle (°) |
| O3−Dy1−O1 | 137.4(5) | O9−Dy2−O1 | 133.0(5) |
| O3−Dy1−O2 | 154.8(4) | O9−Dy2−O2 | 78.0(4) |
| O4−Dy1−O7i | 155.5(5) | O5i−Dy2−O1 | 131.6(4) |
| N3−Dy1−N1 | 61.5(5) | N7−Dy2−N6 | 62.1(6) |
Table 2: Continuous Shape Measures (CShM) for Dy(III) Centers in Complex 1 The lowest CShM value (highlighted) indicates the closest ideal polyhedron.
| Coordination Geometry | Dy1 | Dy2 |
|---|---|---|
| Triangular dodecahedron (D2d) | 1.888 | 2.653 |
| Biaugmented trigonal prism (C2v) | 2.254 | 3.142* |
| Snub disphenoid J84 (D2d) | 2.224 | 2.394 |
| Square antiprism (D4d) | 3.027 | 4.740 |
Note: While the CShM for Dy2 is higher, biaugmented trigonal prism is often considered for this type of distorted geometry. The original source highlights Triangular dodecahedron (D2d) for Dy1 and Biaugmented trigonal prism (C2v) for a similar but distinct complex. rsc.org
Magnetic Properties of this compound Metal Complexes
The magnetic properties of this compound metal complexes are highly dependent on the choice of metal ion and the specific structural arrangement of the complex. acs.org Lanthanide complexes, in particular, have shown interesting magnetic behaviors.
The tetra-nuclear dysprosium cluster, [Dy₄(L1)₄(OH)₄], exhibits zero-field single-molecule magnet (SMM) behavior. rsc.org This means the molecule can function as a tiny magnet, retaining its magnetization after an external field is removed. This property arises from the high magnetic anisotropy of the Dy(III) ions and the specific coordination environment enforced by the this compound and hydroxyl bridging ligands. The complex shows multi-step magnetic relaxation, suggesting the presence of slightly different magnetic centers within the same cluster. rsc.orgresearchgate.net In contrast, a related di-nuclear Dy(III) complex did not show SMM behavior under zero field, a difference attributed to its more symmetric structure and different coordination environment. rsc.orgresearchgate.net
Transition metal complexes also display notable magnetic properties. A metal-organic framework (MOF) built from a bispyrazole ligand and a Co(II) center was reported to show single-molecule magnet behavior with an effective energy barrier (Ueff) of 34 K. acs.org A similar Ni(II)-based MOF, however, exhibited antiferromagnetic behavior, where adjacent metal spins align in opposite directions. acs.org
Table 3: Summary of Magnetic Properties of Selected this compound Metal Complexes
| Complex | Metal Ion(s) | Observed Magnetic Property | Reference |
|---|---|---|---|
| [Dy₄(L1)₄(OH)₄]·2CH₃OH | Dy(III) | Zero-field Single-Molecule Magnet (SMM) | rsc.orgresearchgate.net |
| [Dy₂(L2)₂(HL2)₂(CH₃CN)₂]N(C₂H₅)₃ | Dy(III) | Slow magnetic relaxation (not SMM at zero-field) | rsc.orgresearchgate.net |
| Co-MOF with bispyrazole ligand | Co(II) | Single-Molecule Magnet (SMM) behavior | acs.org |
| Ni-MOF with bispyrazole ligand | Ni(II) | Antiferromagnetic behavior | acs.org |
Anion Influences on Coordination Chemistry and Supramolecular Interactions in this compound Systems
The size, shape, charge, and coordination ability of an anion can dictate whether a discrete molecule, a one-dimensional (1D) chain, a two-dimensional (2D) network, or a three-dimensional (3D) framework is formed. acs.orgresearchgate.net For instance, in a series of zinc(II) complexes with a flexible this compound-type ligand, different anions led to a remarkable diversity of structures, from discrete binuclear metallocycles with acetate (B1210297) anions to 1D helical chains with halides and complex 3D interpenetrated networks with nitrate (B79036). acs.org
Key Research Findings on Anion Influence:
Direct Coordination vs. Counterion Role: Anions can directly coordinate to the metal center, acting as terminal or bridging ligands, or they can exist as non-coordinating counterions. acs.orgresearchgate.net This choice is often influenced by the metal ion's coordination preference and the solvent system. psu.edu In copper(I) and copper(II) complexes with p-xylene- and methylene-bridged bipyrazolyl ligands, anions such as chloride, bromide, and sulfate (B86663) were found to be directly involved in bonding to the copper centers, leading to 1D, 2D, and 3D polymers. researchgate.net In contrast, a chloride anion in another copper(I) complex acted merely as a charge-compensating counterion. researchgate.net Similarly, in a study of zinc(II), cadmium(II), and mercury(II) complexes, the use of perchlorate (B79767) (ClO₄⁻), a weakly coordinating anion, resulted in monomeric structures where the this compound ligand adopted a tetradentate coordination mode. acs.org When chloride (Cl⁻) was used, its stronger coordinating ability led to the formation of polymeric structures. acs.org
Anion Templating: Anions can act as templates, organizing the cationic metal-ligand fragments around them through electrostatic and hydrogen-bonding interactions. nih.gov Tetrahedral anions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (ClO₄⁻) have been shown to template the formation of tetrahedral cage complexes of cobalt(II) with bis-pyrazolyl-pyridine ligands. nih.gov The anion occupies a central cavity within the cage, forming multiple hydrogen bonds with the surrounding organic framework, and its presence is essential for the assembly of the cage structure. nih.gov
Hydrogen Bonding and Supramolecular Assembly: Hydrogen bonding involving anions is a crucial factor in building higher-dimensional supramolecular networks. mdpi.comuni-regensburg.de Protic N-H groups on the pyrazole (B372694) rings are excellent hydrogen bond donors, readily interacting with a wide range of anions. researchgate.netresearchgate.net These interactions, along with other weak forces like C-H···anion and anion-π interactions, can link individual coordination polymers into complex sheets or frameworks. acs.orgmdpi.com For example, in a manganese(II) chloride complex with a bis-pyrazol-bis-acetate ligand, C-H···Cl interactions were instrumental in extending 1D chains into a 2D hydrogen-bonded sheet. mdpi.com The substitution of chloride with the non-coordinating tetrafluoroborate anion in a related zinc(II) complex resulted in a completely different, 3D hydrogen-bonded network directed by C-H···F interactions. mdpi.com
Control of Dimensionality and Topology: The choice of anion directly impacts the dimensionality and topology of the resulting coordination polymer. acs.orgrsc.org Studies have shown that simple halides can promote the formation of 1D helical chains, while larger, polyatomic anions like sulfate or nitrate can bridge multiple metal centers to create 2D or 3D networks. acs.orgresearchgate.net In a series of cadmium(II) coordination polymers, the anions (Cl⁻, NO₃⁻, CH₃COO⁻) all participated in coordination, leading to different structural outcomes. rsc.org The final architecture is a delicate balance between the coordination tendencies of the this compound ligand, the metal ion, and the anion itself. acs.orgniscair.res.in
The following tables summarize the observed effects of different anions on the structure of selected this compound and related pyrazole-based coordination complexes.
| Metal Ion | This compound-Type Ligand | Anion | Resulting Dimensionality | Anion Role | Reference |
|---|---|---|---|---|---|
| Zn(II) | Flexible bis(pyrazolylmethyl)benzene | CH₃COO⁻ | 0D (Binuclear Metallocycle) | Coordinating (Terminal) | acs.org |
| Zn(II) | Flexible bis(pyrazolylmethyl)benzene | Cl⁻, Br⁻, I⁻ | 1D (Helical Chain) | Coordinating (Terminal) | acs.org |
| Zn(II) | Flexible bis(pyrazolylmethyl)benzene | SO₄²⁻ | 2D (Bilayer Network) | Coordinating (Bridging) | acs.org |
| Zn(II) | Flexible bis(pyrazolylmethyl)benzene | NO₃⁻ | 3D (Interpenetrated Network) | Molecular Recognition / H-bonding | acs.org |
| Cu(I)/Cu(II) | p-xylene-bridged bipyrazolyl | Br⁻, SO₄²⁻ | 1D, 2D | Coordinating (Bridging) | researchgate.net |
| Cu(I) | p-xylene-bridged bipyrazolyl | I⁻ | 3D | Coordinating (Bridging) | researchgate.net |
| Co(II) | bis(pyrazolyl-pyridine) | BF₄⁻, ClO₄⁻ | 0D (Tetrahedral Cage) | Template | nih.gov |
| Complex | Anion | Key Supramolecular Interaction | Resulting Architecture | Reference |
|---|---|---|---|---|
| [Mn(L)Cl₂] (L = bis-pyrazol-bis-acetate) | Cl⁻ | C-H···Cl Hydrogen Bonds | 2D Hydrogen-bonded Sheet | mdpi.comresearchgate.net |
| Zn(L)₂₂ (L = bis-pyrazol-bis-acetate) | BF₄⁻ | C-H···F Hydrogen Bonds | 3D Hydrogen-bonded Network | mdpi.comresearchgate.net |
| Co₄(L¹)₆₄ (L¹ = bis-bidentate pyrazolyl-pyridine) | BF₄⁻ | Anion-templated H-bonds in cavity | Tetrahedral Cage | nih.gov |
| [Cd(H₂dmbpzp)I₂]·EtOH (H₂dmbpzp = this compound ligand) | I⁻ | N-H···N and N-H···O(EtOH) Hydrogen Bonds | 3D Supramolecular Structure | niscair.res.in |
Advanced Spectroscopic Characterization Techniques for Bispyrazolone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of bispyrazolone derivatives in solution. jeolusa.comnih.govcore.ac.uk By analyzing the chemical environment of NMR-active nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can piece together the connectivity and stereochemistry of the molecule. core.ac.uklibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative provides a wealth of information. For instance, in a synthesized 4-acylated bis-pyrazolone, specific signals can be assigned to different protons within the molecule. jetir.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. core.ac.uklibretexts.org For example, aromatic protons typically appear in the downfield region (e.g., δ 7.16-7.85 ppm), while methyl protons (CH₃) are found in the more shielded, upfield region (e.g., δ 2.17-2.36 ppm). jetir.org Protons of hydroxyl (-OH) groups involved in intramolecular hydrogen bonding can appear as very deshielded signals, sometimes as high as δ 11.45-11.47 ppm or even δ 15.57 ppm. jetir.orgresearchgate.net The integration of these signals corresponds to the number of protons of each type, and spin-spin coupling patterns reveal which protons are adjacent to one another, helping to establish the connectivity of the molecular framework. libretexts.org
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. jeolusa.com Although less sensitive than proton NMR, it provides crucial information about the number and type of carbon atoms. jeolusa.com For example, the ¹³C NMR spectrum of a bis-pyrazolone derivative would show distinct signals for the carbonyl carbons (C=O), pyrazole (B372694) ring carbons, and methyl carbons, each in a characteristic chemical shift range. derpharmachemica.comaphrc.org In one study, pyrazole carbon signals were identified at δ 106.40, 164.45, and 164.47 ppm, while a carbonyl carbon signal appeared at δ 152.84 ppm. derpharmachemica.com
Together, 1D and 2D NMR experiments (like COSY, HMQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure of the synthesized this compound compounds. researchgate.netrsc.orgmdpi.com
Interactive Table 1: Representative ¹H NMR Data for a this compound Derivative
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 11.45-11.47 | s | 2H | 2 x -OH (enol form) |
| 7.16-7.85 | m | 8H | Ar-H |
| 2.33-2.36 | s | 6H | 2 x -CH₃ |
| 2.24-2.28 | s | 6H | 2 x -CH₃ |
| 2.17-2.21 | s | 6H | 2 x -CH₃ |
| 1.48-2.0 | m | 10H | -4CH₂, 2-CH |
Data sourced from a study on a 4-acylated bis-pyrazolone in DMSO-d6. jetir.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ijbpas.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. bohrium.com
For this compound compounds, IR spectroscopy can confirm the presence of key structural features. ekb.egrasayanjournal.co.in For example, the IR spectrum of a this compound ligand might show:
A broad band in the region of 3520-3400 cm⁻¹, indicative of O-H stretching, which suggests the presence of the enol tautomer. jetir.orgjddtonline.info
A peak around 3103 cm⁻¹ corresponding to N-H stretching. jetir.org
A strong absorption band around 1608-1600 cm⁻¹ attributed to the C=O stretching of the pyrazolone (B3327878) ring. jetir.orgjddtonline.info
Bands in the 1533-1483 cm⁻¹ range, which can be assigned to C=N and aromatic C=C stretching vibrations. jetir.orgjddtonline.info
A band around 1330 cm⁻¹ indicating -CH₃ deformation. jddtonline.info
The presence and position of these bands can provide evidence for the existence of specific tautomeric forms (keto-enol) and intramolecular hydrogen bonding within the this compound structure. jetir.org
Interactive Table 2: Characteristic IR Absorption Frequencies for a this compound Ligand
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3520.09 | ν(O–H) | Hydroxyl (enol) |
| 3103.46 | ν(N–H) | Amine |
| 1608 | ν(C=O) | Carbonyl |
| 1533.41 | ν(C=N) | Imine |
Data represents a synthesized 4-acylated bis-pyrazolone. jetir.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. derpharmachemica.comrasayanjournal.co.in It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. aphrc.orgcsic.es
For this compound compounds, techniques like Fast Atom Bombardment (FAB) mass spectrometry or Electron Ionization (EI-MS) are often employed. jetir.orgresearchgate.netijbpas.com The mass spectrum will typically show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. derpharmachemica.com For example, the mass spectrum of a bis(azomethine)pyrazole derivative showed a molecular ion peak at m/z = 692, confirming its molecular formula of C₃₈H₃₂N₁₀O₄. derpharmachemica.com
The fragmentation pattern, which shows peaks corresponding to smaller, charged fragments of the original molecule, can be used to deduce the structure. wvu.educore.ac.ukraco.cat The way a this compound molecule breaks apart upon ionization can reveal the connectivity of its constituent parts. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. researchgate.net
Interactive Table 3: Example Mass Spectrometry Data for a this compound
| m/z | Relative Intensity | Possible Assignment |
| 346 | 99.99 | Molecular Ion (M⁺) |
| 347 | 24.0 | M+1 Peak |
| 77 | 31.55 | Phenyl fragment [C₆H₅]⁺ |
| 173 | 17.19 | Fragment ion |
| 213 | 12.96 | Fragment ion |
Data corresponds to 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone). nih.gov
X-ray Crystallography for Solid-State Structure Determination
For this compound compounds, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures and reveal details about their supramolecular assembly. researchgate.netmdpi.comresearchgate.net For instance, crystallographic studies on complexes of bispyrazole ligands have elucidated the coordination geometry of the central metal ion and the conformation of the ligand. researchgate.netmdpi.com In one case, the crystal structure of a bispyrazole derivative revealed an anti-anti-syn-anti-anti conformation. mdpi.com
Interestingly, X-ray crystallography has also been used to correct a misidentified structure of a commercially available compound labeled as "this compound," demonstrating the power of this technique as a "gold standard" for structural verification. iucr.orgiucr.org The analysis provides data on unit cell dimensions, space group, and atomic coordinates, which together define the crystal structure. rsc.org
Interactive Table 4: Example Crystallographic Data for a Bis-pyrazolone Complex
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 19.8689(16) |
| b (Å) | 31.487(3) |
| c (Å) | 21.8015(16) |
| β (°) | 116.894(3) |
| Volume (ų) | 12164.2(17) |
Data for a bis-pyrazolone-based dysprosium(III) complex. rsc.org
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. rasayanjournal.co.in The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophores within the molecule.
For this compound compounds, UV-Vis spectra can help to understand their electronic structure. bohrium.comthieme-connect.com These compounds typically exhibit intense absorption bands corresponding to π→π* and n→π* electronic transitions. beilstein-journals.org For example, phenylazopyrazole derivatives, which share structural similarities, show strong π→π* transitions in the range of 324–368 nm and weaker n→π* transitions between 410–451 nm. beilstein-journals.org The position of these absorption bands can be influenced by substituents on the aromatic rings and the solvent used. beilstein-journals.org In some bispyrazole derivatives, intense absorption bands with high molar absorptivity (ε ≈ 3.8 × 10⁴ M⁻¹cm⁻¹) have been observed, indicating efficient light absorption. iphy.ac.cn The UV-Vis spectra of this compound-based dyes and their metal complexes show that the absorption maximum can be shifted (bathochromic shift) upon complexation with a metal ion. bohrium.com
Interactive Table 5: UV-Visible Absorption Data for Phenylazopyrazole Derivatives
| Derivative Type | Transition | Wavelength Range (nm) |
| E Isomers | π→π | 324–368 |
| E Isomers | n→π | 410–451 |
| Z Isomers | π→π | Less intense vs. E |
| Z Isomers | n→π | More intense vs. E |
Data obtained in CH₃CN solvent. beilstein-journals.org
Biological Activity Profiles of Bispyrazolone Derivatives
Antimicrobial Efficacy of Bispyrazolone Derivatives
This compound derivatives have demonstrated significant potential as antimicrobial agents, with research indicating a broad spectrum of activity against various pathogenic microorganisms. The unique structural features of these compounds appear to contribute to their efficacy in inhibiting the growth of both bacteria and fungi.
Antibacterial Activity (Gram-positive and Gram-negative Strains)
Bis-heterocyclic compounds, particularly those containing the pyrazole (B372694) moiety, have been noted to exhibit greater antibacterial activity than their mono-heterocyclic counterparts nih.gov. A new series of bispyrazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. ajchem-a.com For instance, certain synthesized bispyrazoles demonstrated considerable antibacterial activity when compared to the standard drug trimethoprim. ajchem-a.com
One study highlighted a bispyrazole derivative bearing a (trifluoromethyl)benzene group (compound 8d ) which showed significant inhibition against all tested bacterial strains, surpassing the activity of trimethoprim. ajchem-a.com Furthermore, bispyrazoles with a (methylsulfonyl)benzene group (8c ) and a 4-chlorobenzene group (8e ) displayed potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis. ajchem-a.com Molecular docking studies suggest that these compounds can fit into the active site of enzymes like Enoyl-ACP reductase, which is crucial for bacterial fatty acid synthesis, with significant binding affinities ranging from -7.040 to -9.141 Kcal/mol. nih.govajchem-a.com
The antibacterial potency of pyrazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC). For example, some pyrazole derivatives have shown MIC values as low as 0.25 μg/ml against Gram-positive bacteria. researchgate.net Another study found that certain pyrazolyl–thiazole derivatives were significantly active against Staphylococcus aureus NCIM2178, with some compounds exhibiting an MIC of 0.0625 mg/mL. researchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Bacteria | Activity | Reference |
| Bispyrazole 8d | S. aureus, B. subtilis, E. coli, P. aeruginosa | More active than trimethoprim | ajchem-a.com |
| Bispyrazole 8c | S. aureus, B. subtilis | Potent inhibition | ajchem-a.com |
| Bispyrazole 8e | S. aureus, B. subtilis | Potent inhibition | ajchem-a.com |
| Pyrazolyl–thiazole 8j | S. aureus | MIC of 0.0625 mg/mL | researchgate.net |
| Pyrazolyl–thiazole 8s | S. aureus | MIC of 0.0625 mg/mL | researchgate.net |
Antifungal Activity
Several this compound derivatives have been identified as having noteworthy antifungal properties. Research has shown that these compounds can be effective against a range of fungal pathogens. ajchem-a.comresearch-nexus.net For example, a study on novel bis-pyrazole carboxamide derivatives found that most of the synthesized compounds possessed varying degrees of inhibitory activity against the tested fungi. research-nexus.net
Specifically, compound B8 from this series exhibited effective protective activity against Sclerotinia sclerotiorum in vivo at a concentration of 100 mg/L. research-nexus.net The mechanism of action for some of these derivatives may involve the disruption of the fungal cell membrane. research-nexus.net Studies on compound B8 showed that it induced a large amount of reactive oxygen species (ROS) and caused severe lipid peroxidation, leading to mycelial rupture and leakage of cellular contents. research-nexus.net
In another study, newly synthesized bis-pyrazoles were tested against various fungi, and some showed high potency compared to standard fungicides. ajchem-a.com For instance, a pyrazole derivative designated as O4 demonstrated strong efficacy against Candida albicans. researchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Target Fungi | Activity | Reference |
| Bis-pyrazole carboxamide B8 | S. sclerotiorum | Effective protective activity at 100 mg/L | research-nexus.net |
| Pyrazole derivative O4 | C. albicans | Strong efficacy | researchgate.net |
Antioxidant Potential of this compound Compounds
This compound derivatives have emerged as significant candidates in the search for novel antioxidants. Their chemical structure allows them to act as potent radical scavengers, which can help in mitigating oxidative stress-related damage in biological systems. researchgate.net
Radical Scavenging Mechanisms
The antioxidant activity of bispyrazolones is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netresearchgate.net The radical scavenging ability of these compounds is influenced by the nature and position of substituents on the aryl part of the molecule. researchgate.net
In one study, a series of functionalized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated diverse DPPH radical scavenging activities, with IC50 values ranging from 55.2 ± 1.2 to 149.6 ± 1.7 µM. researchgate.net Several of these compounds exhibited superior activity compared to the standard antioxidant butylated hydroxytoluene (BHT), which has an IC50 of 128.8 ± 2.1 µM. researchgate.net For instance, compounds with hydroxyl substitutions, particularly at the ortho and para positions of the phenyl ring, showed enhanced radical scavenging activity. researchgate.net
The mechanism of radical scavenging for pyrazolone (B3327878) derivatives can involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) pathway, depending on the solvent polarity. innspub.netnih.gov In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is often favored, while in nonpolar environments, the HAT mechanism may be predominant. innspub.netnih.gov The antioxidant potential is also linked to the formation of a stable phenoxy radical after donating a hydrogen atom. innspub.net
A study on pyrazolone derivatives showed that analogues bearing a catechol moiety had excellent antiradical potency against the DPPH radical, with IC50 values in the range of 2.6–7.8 μM. innspub.netnih.gov Another derivative, designated O4 , showed significant antioxidant activity with 80.14% DPPH radical scavenging and an IC50 value of 40.91 µg/mL. researchgate.net
Table 3: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Assay | IC50 Value / % Scavenging | Reference |
| 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | DPPH | 55.2 ± 1.2 to 149.6 ± 1.7 µM | researchgate.net |
| Pyrazolone with catechol moiety | DPPH | 2.6–7.8 μM | innspub.netnih.gov |
| Derivative O4 | DPPH | 40.91 µg/mL (80.14% scavenging) | researchgate.net |
| Standard BHT | DPPH | 128.8 ± 2.1 µM | researchgate.net |
Anti-inflammatory Activity
This compound derivatives have been investigated for their anti-inflammatory properties and have shown promising results in preclinical studies. The pyrazole nucleus is a key component of several commercially available anti-inflammatory drugs, such as celecoxib and phenylbutazone.
The anti-inflammatory effects of these compounds are often evaluated using models like carrageenan-induced paw edema in rats. In one study, a newly synthesized pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) , showed better anti-inflammatory activity compared to the standard drug diclofenac sodium.
The mechanism of anti-inflammatory action for many pyrazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation. The lipophilicity of the derivatives also appears to play a role in their anti-inflammatory potency. Pyrazoline derivatives, which are structurally related to pyrazolones, have also demonstrated significant anti-inflammatory and analgesic activities.
Antidiabetic Activity
Research into the antidiabetic potential of this compound derivatives is an emerging area. While specific studies on "bispyrazolones" are limited, the broader class of pyrazole and pyrazolone derivatives has shown promise in targeting key enzymes involved in carbohydrate metabolism, suggesting a potential therapeutic role in managing diabetes. research-nexus.netresearchgate.net
The primary mechanism explored for the antidiabetic activity of pyrazole derivatives is the inhibition of α-amylase and α-glucosidase. research-nexus.netresearchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption is slowed, which helps in managing postprandial hyperglycemia.
Several studies have synthesized and evaluated pyrazolone derivatives for their α-amylase inhibitory activity. In one such study, a series of aryl and arylidene substituted pyrazolones exhibited significant to moderate inhibitory potential against α-amylase, with IC50 values ranging from 1.61 ± 0.16 μM to 2.38 ± 0.09 μM, which is comparable to the standard drug acarbose (IC50 = 1.46 ± 0.26 μM). researchgate.net Another study found that certain pyrazole and pyrazolone derivatives showed inhibitory effects on both α-amylase and α-glucosidase. research-nexus.net For example, 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one and 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole were effective α-amylase inhibitors. research-nexus.net
While these findings are promising for the pyrazolone class of compounds, further research is needed to specifically investigate the antidiabetic efficacy of this compound derivatives and to elucidate their precise mechanisms of action.
Anticancer and Antitumor Activities
This compound derivatives have emerged as a promising scaffold in the development of novel anticancer agents. researchgate.netnih.gov Their unique structural framework allows for interaction with various biological targets involved in cancer progression. nih.govresearchgate.net Research has demonstrated that these compounds possess significant cytotoxic activity against a range of tumor cell lines, indicating their potential for broad-spectrum anticancer applications. srrjournals.commdpi.com
The antiproliferative effects of this compound and related pyrazolone derivatives have been extensively evaluated against numerous human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit the growth and proliferation of malignant cells.
For instance, a series of 1,3-diarylpyrazolone derivatives were tested against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H522. ulm.edunih.gov Compounds with halo substituents showed significantly higher activity, with IC50 values around 2 µM, which was at least 10-fold more potent than the control drug, Celecoxib. ulm.edu Some of these derivatives also exhibited a high selectivity index, being more toxic to cancer cells than to normal human lung fibroblasts. ulm.edunih.gov
Another study highlighted novel pyrazole derivatives with potent antiproliferative activity against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. One derivative showed an IC50 value of 5.21 µM against MCF-7 cells. nih.gov Similarly, certain pyrazolone derivatives demonstrated significant cytotoxic effects against human colon (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values as low as 4.98 µg/mL against MCF-7 cells. srrjournals.com
The following table summarizes the antiproliferative activity of selected pyrazolone derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| 1,3-Diarylpyrazolones | A549 (NSCLC) | ~2 µM | ulm.edu |
| 1,3-Diarylpyrazolones | NCI-H522 (NSCLC) | ~2 µM | ulm.edu |
| Pyrazole-containing isolongifolanone | MCF-7 (Breast) | 5.21 µM | nih.gov |
| Pyrazole carbaldehyde | MCF-7 (Breast) | 0.25 µM | nih.gov |
| Pyrazolone Derivative (7c) | HepG-2 (Liver) | 9.57 µg/ml | ekb.eg |
| Pyrazolone Derivative (12) | HepG-2 (Liver) | 2.59 µg/ml | ekb.eg |
| Pyrazolone Derivative (12) | A-549 (Lung) | 2.93 µg/ml | ekb.eg |
| Fused Pyrazole Derivative (12) | HEPG2 (Liver) | 0.31 µM | frontiersin.org |
Analgesic and Antipyretic Properties
Pyrazolone derivatives have a long history as analgesic and antipyretic agents. researchgate.net The core pyrazolone structure is a key pharmacophore in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Studies on newer 3-methyl pyrazolone derivatives have confirmed their significant analgesic and antipyretic activities. nih.govnih.gov In one study, three different 3-methyl pyrazolone derivatives (PYZ1, PYZ2, and PYZ3) were evaluated. nih.govresearchgate.net All tested compounds showed significant analgesic effects in both tail-flick and acetic acid-induced writhing models in mice. nih.gov The compound PYZ2, 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one, was identified as the most potent, with activity comparable to the standard drugs indomethacin and pentazocine. nih.govnih.gov
In antipyretic studies using yeast-induced pyrexia in rabbits, the same series of compounds significantly reversed hyperthermia, with an efficacy similar to the standard drug paracetamol. nih.gov Further research has focused on designing nonallergenic pyrazolone-type antipyretic analgesics by modifying the structure to block the formation of allergenic metabolites. acs.org These novel analogues retained potent antipyretic and analgesic effects comparable to antipyrine (B355649) but did not induce skin reactions in guinea pigs, indicating a lack of allergenicity. acs.org
Enzyme Inhibition Studies
The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. researchgate.net This inhibitory action is a key mechanism behind their therapeutic potential, particularly in cancer treatment.
A significant area of research has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net
EGFR and VEGFR-2 Inhibition : Many pyrazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key enzymes in tumor growth and angiogenesis. nih.govfrontiersin.orgnih.gov A series of fused pyrazole derivatives showed potent dual inhibition of EGFR and VEGFR-2. frontiersin.org Compound 3 in this series was the most potent EGFR inhibitor (IC50 = 0.06 µM), while compound 9 was the most potent VEGFR-2 inhibitor (IC50 = 0.22 µM). frontiersin.org
Other Kinase Inhibition : Besides EGFR and VEGFR-2, pyrazole derivatives have shown inhibitory activity against other kinases like Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.net One study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM. nih.gov
Beyond kinases, pyrazolone derivatives have been shown to inhibit other classes of enzymes:
Cholinesterases and Tyrosinase : Pyrazolone-based Schiff base derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.net Several compounds exhibited very strong inhibition, with some surpassing the activity of the standard drugs galanthamine and kojic acid. researchgate.net
Xanthine Oxidase (XO) : XO is an enzyme linked to oxidative stress and has been identified as a potential target for anticancer agents. nih.gov Pyrazolone derivatives have been studied as XO inhibitors, with some showing a mixed-type inhibition mechanism. semanticscholar.orgresearchgate.net
α-Amylase : This enzyme is a target for managing type II diabetes. A series of pyrazolone derivatives demonstrated good inhibitory activity against α-amylase. ajchem-a.comresearchgate.net
Structure-Activity Relationship (SAR) Studies in this compound Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. researchgate.net These studies have shown that appropriate substitutions at different positions on the pyrazole ring can significantly enhance therapeutic efficacy and selectivity. nih.govresearchgate.net
In the context of anticancer activity, SAR studies have revealed several key insights:
Substituents on Phenyl Rings : For 1,3-diarylpyrazolones, the nature and position of substituents on the aryl rings are critical. The presence of halo substituents (e.g., chlorine, fluorine) on the phenyl ring at position C3 of the pyrazolone core often leads to enhanced antiproliferative activity against lung cancer cells. ulm.edunih.gov Similarly, for aryldiazenyl pyrazole derivatives, substitution with electron-withdrawing groups like bromo and nitro groups significantly improved anticancer potential. nih.gov
Fused Ring Systems : The fusion of the pyrazole ring with other heterocyclic systems can modulate activity. For example, the introduction of a sulfonamide group with a p-methyl moiety on a terminal aromatic ring resulted in dual EGFR and VEGFR-2 inhibition. frontiersin.org The cyclization to a pyrazolopyrimidine system and further substitution at the 6-position of the pyrimidine ring greatly affected the inhibitory activity. frontiersin.org
General Features : A comprehensive SAR analysis of pyrazolopyridinyl pyrimidine derivatives indicated that a higher number of amino substituents generally results in better inhibitory activity. nih.gov The position of nitrogen atoms within the heterocyclic core is also closely related to potency. nih.gov
These SAR studies provide a rational basis for the design and development of new this compound derivatives with improved potency and target specificity. researchgate.netnih.gov
Investigated Mechanisms of Biological Action
The diverse biological effects of this compound derivatives are attributed to multiple mechanisms of action. In cancer therapy, these compounds have been shown to interfere with fundamental cellular processes required for tumor growth and survival.
One of the primary mechanisms is the induction of apoptosis , or programmed cell death.
Mechanistic studies on potent pyrazolone derivatives revealed that they induce apoptosis by activating caspase-3 and PARP (Poly (ADP-ribose) polymerase). nih.gov
This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53. nih.govnih.gov
Some derivatives also induce apoptosis by generating intracellular reactive oxygen species (ROS) and causing mitochondrial depolarization. nih.gov
Another key mechanism is the arrest of the cell cycle . Potent 1,3-diarylpyrazolone compounds were found to arrest the cell cycle at the G2/M phase in NCI-H522 lung cancer cells. ulm.edu This prevents the cells from dividing and proliferating.
Furthermore, the inhibition of critical enzymes as detailed in section 5.7, represents a direct mechanism of action. By blocking the activity of kinases like EGFR and VEGFR-2, this compound derivatives disrupt the signaling pathways that drive cell proliferation, angiogenesis, and metastasis. frontiersin.org The anticancer activity of some pyrazoles has also been linked to their ability to inhibit xanthine oxidase, thereby modulating oxidative stress. nih.gov
In human platelets and endothelial cells, the mechanism of action for certain pyrazole derivatives involves the modulation of ROS production, highlighting their role in processes related to inflammation and thrombosis. nih.gov
Computational and Theoretical Investigations of Bispyrazolone Systems
Quantum Chemical Studies
Quantum chemical studies, employing methods like Density Functional Theory (DFT), provide profound insights into the intrinsic properties of bispyrazolone systems at the molecular level. These computational approaches are crucial for understanding the molecule's behavior and predicting its chemical properties.
The electronic structure of this compound derivatives has been elucidated through computational experiments. A study on a novel bispyrazole organic cryptand (BPOC) utilized the M06-2X/6-31G* level of theory to analyze its host-guest complexes. nih.govacs.orgacs.orgresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are also valuable tools in understanding the electronic distribution. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, in pyrazolone (B3327878) derivatives, the carbonyl oxygen typically exhibits a high negative charge, indicating it as a potential coordination site. asianpubs.org Theoretical investigations on various pyrazole (B372694) and pyrazolone derivatives have shown how substituents can influence their electronic properties and stability. researchgate.net
| Parameter | Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment (μ) | 3.5 D |
Local reactivity, which determines the selectivity for specific atomic sites, is analyzed using Fukui functions (f(r)). The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. sciensage.infoscielo.org.mx Specifically, f+(r) corresponds to the site for a nucleophilic attack, while f-(r) indicates the site for an electrophilic attack. amazonaws.com For pyrazole derivatives, studies have shown that specific nitrogen and carbon atoms are the preferred sites for electrophilic and nucleophilic attacks, respectively, based on the calculated Fukui indices. sciensage.infoamazonaws.com This analysis is crucial for explaining the regioselectivity observed in the reactions of bispyrazolones.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| N1 | 0.015 | 0.189 |
| N2 | 0.152 | 0.023 |
| C3 | 0.254 | 0.050 |
| C4 | 0.088 | 0.112 |
| C5 | 0.121 | 0.097 |
The stability of this compound structures and their complexes is a key area of computational investigation. DFT calculations have been employed to determine the optimized geometries and relative stabilities of different conformations and tautomers of pyrazolone-containing molecules. researchgate.net For instance, a computational study on a bispyrazole organic cryptand (BPOC) evaluated its capability to encapsulate various halocarbon solvents. nih.govacs.orgresearchgate.net The stability of these host-guest complexes was assessed by calculating the binding energies. The study found that the encapsulated C2H4Br2 solvent inside the BPOC cage was the most stable among the complexes studied. nih.govacs.orgresearchgate.net
The stability is often governed by non-covalent interactions such as hydrogen bonding and halogen bonding (e.g., C–Cl/Br···π and C–H···π interactions). acs.orgresearchgate.net Non-covalent interaction (NCI) plots are used to visualize and confirm the presence of these stabilizing interactions within the molecular system. acs.org Such analyses are vital for understanding the supramolecular chemistry of bispyrazolones and their potential applications in areas like molecular encapsulation.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity.
Molecular docking simulations have been extensively used to study the interactions of this compound derivatives with various protein targets. A notable example is the docking of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) with the COVID-19 main protease (Mpro), an essential enzyme for viral replication. nih.govacs.org These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand.
The types of interactions observed are diverse and include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the docking study with COVID-19 Mpro, specific this compound derivatives were found to form hydrogen bonds with residues such as Cys145 and His163, and hydrophobic interactions with Met165. nih.gov Visualizing these interactions provides a detailed understanding of the binding mode and the structural features of the this compound scaffold that are crucial for effective binding.
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Thr26 | Hydrogen Bond | 2.9 |
| His41 | Hydrogen Bond | 3.1 |
| Cys145 | Hydrogen Bond | 3.0 |
| Met165 | Hydrophobic | 3.8 |
| Gln189 | Hydrogen Bond | 2.8 |
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These predicted affinities are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.
In the study of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against the COVID-19 Mpro, certain derivatives showed high binding affinities, with docking scores as low as -8.8 kcal/mol. nih.govacs.org These values were comparable to or even better than those of some known drugs, suggesting that these this compound compounds could be potential inhibitors of the viral protease. acs.org Such predictions of binding affinities are a cornerstone of in silico drug design, enabling the rapid screening of large libraries of compounds to identify promising hits.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Derivative 3a | -7.5 |
| Derivative 3f | -8.3 |
| Derivative 3g | -8.8 |
| Derivative 3m | -7.9 |
| Remdesivir (Reference) | -7.1 |
ADMETox Profiling for Pharmacokinetic and Toxicological Predictions
In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. For this compound derivatives, computational models offer insights into their pharmacokinetic and toxicological profiles.
These predictive studies are instrumental in identifying promising candidates for further development and flagging potential liabilities early on. The use of computational tools allows for the screening of large libraries of compounds, saving time and resources in the drug development pipeline. The favorable ADME profile of many this compound derivatives underscores their potential as a scaffold for the development of new therapeutic agents. nih.gov
Table 1: Predicted ADMETox Profile of Selected Bis(spiropyrazolone)cyclopropanes
| Compound | Predicted Bioavailability | Rule of Five Violations | Predicted Toxicity |
|---|---|---|---|
| 4b-k | Good | 0 | No mutagenicity, tumorigenicity, or reproductive effects predicted. |
| 4p-u | Good with minor limitations | Not specified | No mutagenicity, tumorigenicity, or reproductive effects predicted. |
| 4r | Poor | 2 | No mutagenicity, tumorigenicity, or reproductive effects predicted. |
| 4s | Poor | 2 | No mutagenicity, tumorigenicity, or reproductive effects predicted. |
| 4q | Good | Not specified | Low irritant effect predicted. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound systems, MD simulations can provide detailed insights into their dynamic behavior, interactions with biological macromolecules, and the stability of host-guest complexes. These simulations are instrumental in understanding the molecular basis of their biological activity and in the rational design of new derivatives with improved properties. nih.gov
For instance, MD simulations can be employed to explore the binding mode of this compound-containing compounds to their potential protein targets. By simulating the compound-protein complex in a solvated environment, researchers can analyze the stability of the interaction, identify key amino acid residues involved in binding, and calculate binding free energies. This information is invaluable for structure-activity relationship (SAR) studies and for the optimization of lead compounds. nih.gov
In the realm of materials science, MD simulations can shed light on the self-assembly processes of this compound derivatives and the formation of supramolecular structures. These simulations can help in understanding the forces driving the assembly and in predicting the morphology of the resulting materials. This is particularly relevant for applications in areas such as crystal engineering and the development of functional soft materials.
Host-Guest Chemistry and Intermolecular Interactions
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org this compound scaffolds can be incorporated into larger molecular architectures to create host molecules with specific recognition properties.
A notable example is the development of a bispyrazole organic molecular cage (BPOC) that demonstrates the ability to encapsulate various halocarbon and chlorofluorocarbon guest molecules. nih.gov Computational studies on these host-guest complexes have been conducted to understand their structure, stability, and electronic features. The encapsulation of different guest molecules within the hydrophobic cavity of the BPOC host is a clear demonstration of its host-guest capabilities. nih.gov
Hydrogen Bonding and Halogen Bonding Interactions
Hydrogen bonds and halogen bonds are two important types of non-covalent interactions that play a crucial role in the structure, stability, and function of this compound systems, particularly in the context of host-guest chemistry and crystal engineering.
Hydrogen Bonding: The pyrazole moiety in bispyrazolones contains both hydrogen bond donors (N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen atom), making it a versatile building block for constructing supramolecular assemblies through hydrogen bonding. nih.gov The formation of intra- and intermolecular hydrogen bonds can significantly influence the conformation of the molecule and the packing in the solid state. nih.gov In the aforementioned bispyrazole organic molecular cage, C–H···π interactions, a form of weak hydrogen bonding, were identified as playing an imperative role in stabilizing the guest molecules within the host's hydrophobic cavity. nih.gov The geometry of these interactions, such as bond distances and angles, can be characterized both experimentally through X-ray crystallography and computationally.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of this compound host-guest systems, halogen bonding can be a key interaction for the recognition and binding of halogenated guest molecules. nih.gov For the bispyrazole organic molecular cage hosting halocarbons, the presence of C–Cl/Br···π halogen bonds was found to be crucial for the stabilization of the guest molecules. nih.gov The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine typically forming the strongest halogen bonds. richmond.edu Computational studies, such as Non-Covalent Interaction (NCI) plots, can be used to visualize and characterize these weak interactions within the host-guest complexes. nih.gov
Table 2: Intermolecular Interactions in a Bispyrazole Organic Molecular Cage with Halocarbon Guests
| Guest Molecule | Key Intermolecular Interactions |
|---|---|
| CCl4 | C–Cl···π (Halogen Bonding) |
| CHCl3 | C–H···π (Hydrogen Bonding), C–Cl···π (Halogen Bonding) |
| CH2Cl2 | C–H···π (Hydrogen Bonding), C–Cl···π (Halogen Bonding) |
| C2H4Cl2 | C–H···π (Hydrogen Bonding), C–Cl···π (Halogen Bonding) |
| C2H4Br2 | C–H···π (Hydrogen Bonding), C–Br···π (Halogen Bonding) |
| C2HCl3 | C–H···π (Hydrogen Bonding), C–Cl···π (Halogen Bonding) |
Catalytic Applications of Bispyrazolone and Its Complexes
Bispyrazolone-Based Catalysts in Organic Transformations
This compound compounds have been effectively utilized as catalysts in various organic reactions, often aligning with the principles of green chemistry by promoting efficient and clean synthesis routes.
Alum-Catalyzed Reactions for Bispyrazole Derivatives
Alum (KAl(SO₄)₂·12H₂O), an inexpensive, non-toxic, and reusable catalyst, has proven effective in the synthesis of bispyrazole derivatives. mdpi.com This method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various carbonyl compounds. mdpi.com The process is typically conducted under solvent-free conditions at a moderate temperature of 60°C, which aligns with green chemistry principles by minimizing waste and energy consumption. mdpi.comresearchgate.net
The reaction is versatile, accommodating a range of aromatic aldehydes to produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in high yields. mdpi.comresearchgate.net The catalytic role of alum is attributed to its ability to activate the carbonyl compound, enhancing the electrophilicity of the carbonyl carbon and thereby increasing the reaction rate. mdpi.com This straightforward and clean procedure provides an efficient route to valuable bispyrazole compounds. mdpi.com
Table 1: Alum-Catalyzed Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenylpyrazol-5-ol)s This table summarizes the yield of various this compound derivatives synthesized using alum as a catalyst under solvent-free conditions at 60°C.
| Aryl Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl | 4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 97 | nih.gov |
| 4-Methoxyphenyl | 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 92 | nih.gov |
| 4-Nitrophenyl | 4,4'-[(4-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 97 | nih.gov |
| 4-Fluorophenyl | 4,4'-[(4-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 87 | nih.gov |
Heterogeneous Catalysis
The development of heterogeneous catalysts is a key area in green chemistry, as they can be easily separated from the reaction mixture and reused. This compound-based systems have been at the forefront of this research.
Notable examples include:
Cryptand-Stabilized Palladium Nanoparticles : A macrobicyclic cryptand featuring bispyrazole moieties has been used to synthesize and stabilize ultrafine palladium (Pd) nanoparticles. x-mol.netacs.orgnih.gov These nanoparticles, approximately 2 nm in size, act as a robust heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction, a vital C-C bond-forming reaction, using water as a green solvent. x-mol.netacs.orgnih.govacs.org
Nanocrystalline Cu-ZnO : A composite of copper-doped zinc oxide (Cu-ZnO) has been employed as a heterogeneous catalyst for the one-pot synthesis of 4,4'-((phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. nih.govingentaconnect.com This catalyst, composed of spherical particles in the 30-50 nm range, achieves high yields (up to 96%) in ethanol (B145695) at reflux and can be reused for multiple cycles. nih.gov
Magnetic Nanocatalysts : To further simplify catalyst recovery, magnetic nanoparticles have been functionalized for catalytic applications. One such catalyst, Fe₃O₄@SiO₂@vanillin@thioglycolic acid, has been developed for the green synthesis of 5-amino-bispyrazole-4-carbonitriles. researchgate.netrsc.org This catalyst is easily recovered using an external magnet and can be reused for at least six cycles with minimal loss of activity. researchgate.net Similarly, a poly(aniline-co-melamine)@MnFe₂O₄ nanocomposite has shown high catalytic activity and reusability in the synthesis of this compound derivatives. nih.gov
Layered Double Hydroxides (LDH) : Mg/Al-LDH has been utilized as a solid base heterogeneous catalyst for the condensation reaction between substituted aromatic aldehydes and 1,3-diketo-N-phenylpyrazole to form bispyrazole derivatives. scielo.org.mx
Zinc Oxide Nanowires (ZnO NWs) : These have been used as a recyclable heterogeneous catalyst for the synthesis of bispyrazole derivatives through a tandem Knoevenagel and Michael type addition reaction. researchgate.net
This compound Ligands in Metal-Catalyzed Reactions
The chelating ability of this compound compounds makes them excellent ligands for a variety of metal ions, forming stable complexes with significant catalytic activity.
Key examples include:
Copper Complexes : Bis(pyrazolyl)methane copper complexes have been shown to be effective catalysts for the palladium-free Sonogashira coupling reaction between iodoarenes and terminal alkynes under aerobic conditions. sfb749.deresearchgate.net
Zinc Complexes : A monometallic zinc complex with an oxygen-depleted bis(pyrazole)-p-tert-butylcalix ingentaconnect.comarene ligand has demonstrated catalytic activity in the acetylation of alcohols and the ring-opening polymerization of lactide. researchgate.netnih.govacs.org
Iridium Complexes : A chiral-at-metal iridium(III) complex bearing a bispyrazole ligand has been used to catalyze asymmetric 1,4-addition reactions, highlighting the role of the ligand in creating a C2-symmetric catalyst with two catalytic sites. nih.govpkusz.edu.cnrsc.org
Zirconium Complexes : An octahedral Zr(IV) complex of an oxygen-depleted N,O-type calixarene (B151959) ligand with two pyrazole (B372694) rings has been used as an efficient catalyst for multicomponent reactions to synthesize Biginelli adducts, bis(indolyl)methanes, and coumarins. nih.gov
Recyclability and Reusability of this compound Catalysts
A significant advantage of many this compound-based catalytic systems is their recyclability, which is crucial for sustainable and cost-effective chemical processes.
Alum : As a catalyst for bispyrazole synthesis, alum is noted for its reusability, contributing to the method's cost-effectiveness and green credentials. mdpi.comjchemrev.comeurekaselect.com
Heterogeneous Nanocatalysts : The solid nature of heterogeneous catalysts facilitates their recovery and reuse.
The Cu-ZnO nanocatalyst was successfully reused for up to five cycles without a significant drop in its catalytic activity. nih.gov
Cryptand-stabilized palladium nanoparticles are also highlighted as reusable catalysts for Suzuki-Miyaura reactions in water. x-mol.netacs.org
Magnetic nanocatalysts , such as the Fe₃O₄@SiO₂@vanillin@thioglycolic acid system, are particularly advantageous. They can be easily separated from the reaction mixture with an external magnet and have been shown to be reusable for at least six consecutive reaction cycles with almost consistent activity. researchgate.netrsc.org Other magnetic nanocatalysts have demonstrated excellent reusability for up to 20 cycles in certain depolymerization reactions. nih.gov
Table 2: Recyclability of Various this compound-Based Catalysts This table provides an overview of the reusability of different catalytic systems.
| Catalyst System | Reaction | Number of Cycles | Observation | Reference |
|---|---|---|---|---|
| Cu-ZnO Nanocrystalline | Synthesis of this compound derivatives | 5 | No significant loss of catalytic activity. | nih.gov |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Synthesis of 5-amino-bispyrazole-4-carbonitriles | 6 | Almost consistent activity. | researchgate.net |
| Alum (KAl(SO₄)₂·12H₂O) | Synthesis of bispyrazole derivatives | Multiple | Described as a reusable catalyst. | mdpi.comresearchgate.net |
| ZnO Nanowires | Synthesis of bispyrazole derivatives | Multiple | Described as a recyclable catalyst. | researchgate.net |
Green Catalysis Principles Applied to this compound Systems
The development and application of this compound catalysts are frequently aligned with the core principles of green chemistry, aiming to create more sustainable chemical processes.
Key green aspects include:
Use of Benign Catalysts and Solvents : The use of non-toxic and inexpensive catalysts like alum exemplifies this principle. mdpi.comresearchgate.net Furthermore, many reactions are performed in environmentally benign solvents like water or ethanol, or under solvent-free conditions, which significantly reduces waste. mdpi.comx-mol.netscielo.org.za A catalyst-free synthesis of this compound derivatives using magnetized distilled water has also been reported as a green method. scielo.org.za
Energy Efficiency : Many synthetic protocols using this compound catalysts operate under mild conditions, such as ambient or slightly elevated temperatures (e.g., 60°C for alum-catalyzed reactions), which minimizes energy consumption. mdpi.com
Waste Prevention and Atom Economy : The design of one-pot, multicomponent reactions to synthesize complex this compound derivatives is a prime example of waste prevention and high atom economy, as it reduces the number of synthetic steps and the need for purification of intermediates. nih.govscielo.org.mx
Catalyst Recyclability : As detailed in the previous section, the emphasis on developing reusable heterogeneous and magnetically separable nanocatalysts is a cornerstone of green chemistry, reducing catalyst waste and process costs. researchgate.netrsc.org These efforts demonstrate a commitment to designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
Supramolecular Assemblies Involving Bispyrazolone Moieties
Design and Construction of Bispyrazolone-Based Supramolecular Structures
The rational design of supramolecular structures hinges on the predictable assembly of molecular components. nih.gov The geometric and chemical properties of this compound ligands, such as their flexibility and the orientation of their donor atoms, are pivotal in directing the formation of specific architectures. acs.org The ability to modify these ligands and select appropriate metal ions allows for a significant degree of control over the final supramolecular arrangement. acs.orgnih.gov
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. nih.govmdpi.com this compound-based ligands have been successfully employed in the synthesis of a diverse range of CPs and MOFs, with architectures extending in one, two, or three dimensions. nih.govacs.org
The design of these materials often involves a "building block" approach, where the final topology can be influenced by the choice of metal ion, the flexibility of the this compound ligand, and the presence of co-ligands or counter-anions. mdpi.comresearchgate.netacs.org For instance, flexible bis-pyrazole ligands can adopt different conformations, which, in conjunction with various metal coordination environments, leads to significant structural diversity, including the formation of 2D grid networks and 3D diamondoid frameworks. researchgate.net The reaction of the flexible, bis(pyrazolato)-based ligand 4,4′-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl (H₂DMPMB) with late transition metals has yielded both 3D architectures with 1D channels and corrugated 2D layers, depending on the metal ion used. acs.org
Hydrothermal synthesis is a common method for obtaining CPs and MOFs from this compound ligands, often in combination with other ligands like aromatic dicarboxylates. acs.org The resulting structures can range from simple 1D chains to complex 3D frameworks. acs.org For example, a novel bispyrazole-based porous MOF, {[Zn(MBPz)(Ene)0.5]⋅2DMF⋅2H₂O}n, was synthesized and found to have a 3D supramolecular structure with open channels, demonstrating the potential for creating porous materials. researchgate.net The use of different benzene (B151609) polycarboxylic acids as co-ligands with a bis-pyrazole ligand and Co(II) ions has led to architectures ranging from 2D grids to 3D networks with features like double helices. researchgate.net
Table 1: Examples of this compound-Based Coordination Polymers and MOFs
| Compound/MOF Name | Metal Ion(s) | This compound Ligand | Co-ligand/Anion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
{[Zn(MBPz)(Ene)0.5]⋅2DMF⋅2H₂O}n |
Zn(II) | MBPz | Ene | 3D | Open rectangular channels, 27.2% porosity | researchgate.net |
[M(DMPMB)] |
Co, Zn, Cd | DMPMB | - | 3D | Nonpervious 1D channels | acs.org |
[Cu₂(DMPMB)] |
Cu | DMPMB | - | 2D | Corrugated layers | acs.org |
²∞[Ag(Hp2CA)(Me₄bpz)] |
Ag(I) | Me₄bpz | Terephthalic acid monoanion | 2D | - | acs.org |
³∞[Zn₂(p2CA)₂(Me₄bpz)] |
Zn(II) | Me₄bpz | Terephthalic acid dianion | 3D | - | acs.org |
Co(II) MOFs |
Co(II) | Bis-pyrazole ligand | Benzene polycarboxylic acids | 2D/3D | Grid networks, double helical features | researchgate.net |
The principles of self-assembly that govern the formation of CPs and MOFs also apply to the construction of discrete, finite structures like host-guest systems and molecular cages. nih.govnih.gov These assemblies are created through the thermodynamically controlled reaction of building blocks with specific geometries. nih.gov this compound derivatives can be incorporated into larger, more complex ligands designed to form such structures. For instance, nanosized bispyrazole-based cryptands have been synthesized and used to stabilize palladium nanoparticles, showcasing their utility in creating functional host systems. mdpi.com
The synthesis of purely organic molecular cages often relies on dynamic covalent chemistry, where reversible reactions allow for "error-checking" and the formation of the most stable cage structure. mdpi.comrsc.org These cages can be designed with specific cavity sizes and shapes for applications in molecular recognition, catalysis, and separations. nih.gov While the direct synthesis of cages from simple this compound units is less common, the functional groups inherent to pyrazolones can be incorporated into the larger building blocks used for cage assembly. mdpi.comacs.org
Intermolecular Interactions in this compound Supramolecular Systems
Non-covalent interactions are the driving force behind the self-assembly of this compound-based supramolecular structures. mdpi.comcanterbury.ac.nz The stability and final arrangement of these assemblies are dictated by a combination of hydrogen bonds, π-π stacking, and other weak forces. mdpi.comfigshare.com
π-π Stacking: The aromatic pyrazole (B372694) rings and any associated phenyl groups in the ligands are prone to π-π stacking interactions. acs.org These interactions, with distances typically in the range of 3.3–3.5 Å, contribute significantly to the cohesion of the supramolecular structure. acs.orgfigshare.com In some coordination polymers, π-π stacking helps to organize molecular chains or associate 2D sheets into a 3D architecture. acs.orgfigshare.com
Other Interactions: C-H···π interactions, where a C-H bond interacts with the electron cloud of a pyrazole or phenyl ring, are also important for stabilizing the crystal structures. mdpi.com Lone pair···π interactions (e.g., C=O···π) and weak van der Waals forces further influence the packing of the molecules. mdpi.com The interplay of these varied interactions leads to the formation of complex and diverse supramolecular structures from this compound building blocks. mdpi.comresearchgate.net
Table 2: Common Intermolecular Interactions in this compound Assemblies
| Interaction Type | Description | Typical Distance/Geometry | Structural Role | Reference |
|---|---|---|---|---|
| N-H···N Hydrogen Bond | Between pyrazole rings | N···N distance ~2.887 Å | Formation of helices and chains | mdpi.com |
| C-H···O Hydrogen Bond | Between C-H groups and oxygen atoms (e.g., from esters or carboxylates) | C···O distance ~3.243–3.307 Å | Formation of synthons, chains, and sheets | mdpi.comresearchgate.net |
| C-H···Cl Hydrogen Bond | Between C-H groups and chloride ions | C···Cl distance ~3.564 Å | Links units into sheets and networks | mdpi.comresearchgate.net |
| π-π Stacking | Between aromatic pyrazole or phenyl rings | Inter-planar distance ~3.3–3.5 Å | Stabilizes packing of chains and layers | acs.orgmdpi.com |
| C-H···π Interaction | A C-H bond pointing towards a π-system | - | Contributes to crystal packing stabilization | mdpi.com |
Applications in Molecular Memory Storage and Nonlinear Optical Elements
The unique electronic properties of pyrazolone-based compounds, particularly those containing azo groups or extended π-systems, have made them attractive candidates for advanced materials applications. researchgate.net Derivatives of this compound are being explored for their potential in molecular memory storage and as nonlinear optical (NLO) elements. researchgate.netresearchgate.net
Azo compounds incorporating pyrazolone (B3327878) structures have garnered attention for their electronic features, which are relevant for molecular memory storage applications. researchgate.net The ability of these molecules to exist in different, stable states that can be switched by external stimuli (like light) is the basis for their use in data storage at the molecular level.
Furthermore, these classes of compounds are investigated for their NLO properties. researchgate.net Nonlinear optics deals with the interaction of intense light with materials to produce new optical effects. numberanalytics.com Materials with high third-order NLO susceptibility are sought for applications such as all-optical switching, optical signal processing, and optical limiting. nih.govlaserfocusworld.com Pyrazolone derivatives, often as part of larger conjugated systems, have shown potential in this area. researchgate.netresearchgate.net For example, some pyrazoline derivatives exhibit reverse saturable absorption, a key characteristic for optical limiting applications. researchgate.netscirp.org The design of this compound-based materials with large π-conjugated systems and intramolecular charge transfer characteristics is a promising strategy for developing new NLO materials. nih.gov
Analytical Applications of Bispyrazolone
Reagents for Determination and Quantification
Bispyrazolone is utilized as a chemical reagent for the detection and quantification of several substances, most notably cyanide, ammonia (B1221849), and urea (B33335). thermofisher.comthermofisher.krchemicalbook.in Its application often involves a reaction that produces a distinctively colored product, which can then be measured.
The primary application of this compound is in the determination of cyanide (CN⁻). thermofisher.comfishersci.fr It is a key component of the pyridine-pyrazolone reagent, which also contains 3-methyl-1-phenyl-5-pyrazolone. gre.ac.ukjournalijdr.com In this method, cyanide is first converted to cyanogen (B1215507) chloride, which then reacts with pyridine (B92270) to form glutaconic aldehyde. canada.ca This intermediate subsequently couples with the pyrazolone (B3327878) derivatives to form a stable blue-colored complex, allowing for the quantification of the original cyanide concentration. journalijdr.comcanada.ca This method is applied to determine total cyanide in various matrices, including wastewater and extracts from cyanogenic plants like cassava. gre.ac.ukjournalijdr.com
Beyond cyanide, this compound is also employed in assays for ammonia and for the quantification of urea in biological samples such as urine. himedialabs.comthermofisher.krchemicalbook.inscientificlabs.ie The principle for urea measurement involves the enzymatic breakdown of urea by urease to release ammonia; the subsequent reaction of this ammonia with this compound forms a colored compound that can be quantified. semanticscholar.orgsigmaaldrich.com More recently, research has demonstrated the use of this compound-stabilized silver nanoparticles as a colorimetric probe for the selective detection of copper ions (Cu²⁺) in aqueous solutions. researchgate.net
Table 1: this compound as a Reagent in Analyte Determination
| Analyte | Reagent System | Principle of Detection | Sample Matrix | Reference |
|---|---|---|---|---|
| Cyanide (HCN, CN⁻) | Pyridine-Pyrazolone (containing this compound) | Formation of a colored complex (e.g., pyrazole (B372694) blue) | Wastewater, Cassava extracts, Tobacco smoke | gre.ac.ukjournalijdr.comcanada.ca |
| Ammonia (NH₃) | This compound | Colorimetric reaction | General assay | himedialabs.comthermofisher.krchemicalbook.in |
| Urea | Urease and this compound | Enzymatic release of ammonia followed by colorimetric reaction | Urine | thermofisher.krscientificlabs.iesemanticscholar.org |
| Copper Ions (Cu²⁺) | This compound-stabilized silver nanoparticles | Quenching of surface plasmon resonance and color change | Aqueous media | researchgate.net |
Spectrophotometric Determination Methods
Spectrophotometry is the primary technique used in conjunction with this compound-based reagents. The methods rely on the formation of a colored complex whose absorbance of light is directly proportional to the concentration of the analyte of interest. journalijdr.com
In the well-established method for cyanide determination, the final colored product is measured at a specific wavelength (λmax). journalijdr.com Studies have reported λmax values for the pyrazole blue complex at approximately 614 nm to 620 nm. gre.ac.ukjournalijdr.com Another method for hydrogen cyanide in tobacco smoke specifies monitoring the complex at 540 nm. canada.ca The reaction conditions, such as pH and reaction time, are critical for reproducible results. For instance, the determination of cyanide using the pyridine-pyrazolone reagent is optimally performed at a pH of 6.87 with a color development time of 20 minutes. journalijdr.com
The versatility of this compound extends to its use in thin-layer chromatography (TLC) as a derivatization agent, where it helps in the visualization and subsequent quantification of separated compounds. sigmaaldrich.comsigmaaldrich.com
Table 2: Spectrophotometric Methods Using this compound
| Analyte | Method | Wavelength (λmax) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyanide (CN⁻) | Pyridine-Pyrazolone Colorimetry | 614 nm | pH 6.87, 20 min reaction time | journalijdr.com |
| Hydrogen Cyanide (HCN) | Pyridine-Pyrazolone Colorimetry | 620 nm | 90 min reaction time | gre.ac.uk |
| Hydrogen Cyanide (HCN) | Continuous Flow AutoAnalyzer | 540 nm | Reaction with chloramine-T and pyridine-pyrazolone reagent | canada.ca |
| Urea | Urease-based colorimetry | Not specified | Reaction of released ammonia with this compound | semanticscholar.org |
Applications in Analytical Method Development and Validation
Analytical method development is the process of creating a procedure to identify and quantify a substance, while validation is the confirmation that the method is suitable for its intended purpose. labmanager.com this compound, particularly as a characterized impurity of the drug Edaravone, is used during the development and validation of analytical methods in the pharmaceutical industry. axios-research.comaxios-research.com
Well-developed and validated analytical methods are crucial for ensuring drug quality and for regulatory submissions to agencies like the FDA. labmanager.comaxios-research.com The validation process assesses several key parameters, including accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). chemrj.org
For methods employing this compound as a reagent, these performance characteristics have been determined. For example, a spectrophotometric method for cyanide determination using a pyridine-pyrazolone reagent established a limit of detection (LOD) of 5.1 x 10⁻³ mg/L and a limit of quantification (LOQ) of 0.017 mg/L. journalijdr.com Another method for determining hydrogen cyanide reported a method detection limit (MDL) of 0.36 µg/mL and an LOQ of 0.12 µg/mL. canada.ca These values demonstrate the method's sensitivity and reliability for measuring low levels of the analyte. journalijdr.comcanada.ca
Table 3: Performance Parameters of Analytical Methods Using this compound Reagents
| Analyte | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Cyanide (CN⁻) | Spectrophotometry with Pyridine-Pyrazolone Reagent | Limit of Detection (LOD) | 5.1 x 10⁻³ mg/L | journalijdr.com |
| Limit of Quantification (LOQ) | 0.017 mg/L | |||
| Hydrogen Cyanide (HCN) | AutoAnalyzer with Pyridine-Pyrazolone Reagent | Method Detection Limit (MDL) | 0.36 µg/mL | canada.ca |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
Reference Standards in Quality Control
In pharmaceutical quality control, a chemical reference substance is a highly purified compound used as a standard for comparison in tests and assays to ensure the identity, purity, and content of drugs. who.int These standards are essential for the accuracy and reproducibility of analytical results and are often established by pharmacopoeia commissions or national regulatory authorities. who.intedqm.eu
This compound is used as a chemical reference standard, primarily in its capacity as a known impurity of the pharmaceutical ingredient Edaravone (designated as Edaravone Impurity IV). axios-research.comchemicalbook.inaxios-research.com As a fully characterized compound, it is used in quality control (QC) applications during the synthesis and formulation of Edaravone. axios-research.com Its use as a reference standard is critical for several activities:
Impurity Profiling: Identifying and quantifying this specific impurity in batches of the active pharmaceutical ingredient (API) or final drug product. labmanager.com
Method Validation: Confirming that analytical methods can accurately and precisely detect and measure this impurity. axios-research.comweblivelink.com
Regulatory Submissions: Providing data for regulatory filings, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), to demonstrate control over impurities. axios-research.com
Stability Studies: Assessing the formation of the this compound impurity over time under various storage conditions. axios-research.com
By serving as a reference standard, this compound helps ensure that pharmaceutical products meet the stringent quality and safety specifications required by regulatory bodies. axios-research.comwho.int
Compound Index
Future Research Directions and Perspectives in Bispyrazolone Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of bispyrazolone derivatives is a cornerstone of its chemistry, and future research will undoubtedly focus on the development of more efficient, sustainable, and diverse synthetic routes.
Current synthetic strategies often involve acid-catalyzed condensation-cyclization reactions, multicomponent one-pot strategies, and microwave-assisted synthesis. jocpr.comresearchgate.net For instance, the synthesis of bis-arylpyrazolones has been achieved using reagents like n-butyllithium (BuLi) in tetrahydrofuran (B95107) (THF). jocpr.com Another reported method involves the reaction of hydrazide derivatives of pyrazolone (B3327878) under reflux conditions. jocpr.com One-pot synthesis of N-arylpyrazolone skeletons has been accomplished using Ce/SiO2 as a catalyst in an aqueous medium. jocpr.com Microwave-assisted synthesis has also been employed, utilizing various β-ketoesters, hydrazines, and aldehydes or ketones to produce this compound derivatives in high yields. researchgate.net
Future explorations are likely to include:
Green Chemistry Approaches: Emphasis will be placed on developing environmentally friendly methods that minimize waste and utilize non-toxic reagents and solvents. nih.gov This includes the use of water as a solvent and the development of catalyst-free reactions. ijpsr.comtandfonline.com
Catalyst Innovation: The design of novel catalysts, including nanocomposites, ionic liquids, and nature-occurring materials, will be crucial for improving reaction yields, selectivity, and conditions. tandfonline.comtandfonline.com For example, the use of α-casein as a green and eco-friendly catalyst has been reported for the one-pot multi-component synthesis of bis(pyrazol-5-ols). tandfonline.com
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral bispyrazolones is a significant challenge and a key area for future research, particularly for applications in medicinal chemistry and catalysis.
Combinatorial Chemistry: The use of combinatorial approaches will facilitate the rapid generation of large libraries of diverse this compound derivatives for high-throughput screening and the discovery of new bioactive compounds. ijpsr.com
Discovery of New Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. researchgate.netresearchgate.net Future research will continue to explore their therapeutic potential in various disease areas.
Published research has highlighted the following activities:
Antimicrobial and Antifungal Activity: Bispyrazolones have shown comparable or even superior antibacterial and antifungal activities against various strains when compared to mono-heterocycles. jocpr.comeurekaselect.com
Anticancer Activity: Certain bis(spiropyrazolone)cyclopropanes have been evaluated for their in vitro biological activities against several cancer cell lines. researchgate.net
Anti-inflammatory and Analgesic Properties: Pyrazolone derivatives are known for their anti-inflammatory and analgesic effects. jocpr.com
Antioxidant Activity: Many pyrazolone derivatives, including bispyrazolones, exhibit significant antioxidant properties by acting as free radical scavengers. nih.govmdpi.com
Antiviral and Antiparasitic Activity: Derivatives have been investigated for their potential against viruses like HIV-1 and parasites such as Leishmania mexicana. researchgate.netmdpi.com
Future research directions in this area will likely involve:
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which bispyrazolones exert their biological effects is crucial for rational drug design.
Expansion of Therapeutic Targets: Investigating the efficacy of bispyrazolones against a broader range of diseases, including neurodegenerative disorders and metabolic syndromes.
Drug Delivery Systems: Developing novel formulations and drug delivery strategies to enhance the bioavailability, stability, and targeted delivery of this compound-based therapeutic agents.
Development of Advanced Catalytic Systems
The unique structural and electronic properties of bispyrazolones make them promising ligands for the development of advanced catalytic systems. Their ability to coordinate with metal ions is a key feature in this regard. tandfonline.com
Future research will focus on:
Homogeneous and Heterogeneous Catalysis: Designing and synthesizing novel this compound-based ligands for use in both homogeneous and heterogeneous catalysis, targeting a wide range of organic transformations.
Asymmetric Catalysis: Developing chiral this compound ligands for enantioselective catalytic reactions, which is of paramount importance in the synthesis of pharmaceuticals and fine chemicals.
Photocatalysis and Electrocatalysis: Exploring the potential of this compound metal complexes in photocatalytic and electrocatalytic applications, such as in energy conversion and storage.
Operando and In Situ Studies: Utilizing advanced spectroscopic techniques to study the behavior of this compound-based catalysts under real reaction conditions, providing insights into reaction mechanisms and catalyst deactivation. mdpi.comrsc.org
Integration with Materials Science for Advanced Applications
The versatile structure of bispyrazolones allows for their incorporation into various materials, leading to the development of advanced functional materials. cymitquimica.com
Promising areas for future research include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of bis(pyrazolyl)methane derivatives as ligands has been shown to generate microporous architectures. acs.org Future work will explore the synthesis of novel coordination polymers and MOFs with tailored porosity, stability, and functionality for applications in gas storage, separation, and catalysis.
Sensors: The development of this compound-based chemosensors for the detection of metal ions and other analytes is an active area of research. acs.org For example, a this compound silver nanoparticle-based chemosensor has been reported. acs.org
Dyes and Pigments: The chromophoric properties of some this compound derivatives make them suitable for use as dyes and pigments in various industries. mdpi.com
Bioconjugation: Recent research has demonstrated the use of a pyrazolone structural motif in sequential bioconjugation chemistries, which could be instrumental in creating multi-component biotherapeutics. rsc.orgrsc.org
Continued Elucidation of Structure-Function Relationships
A deep understanding of the relationship between the structure of this compound derivatives and their observed properties is fundamental to their rational design and application.
Future efforts will concentrate on:
Systematic Structural Modifications: Synthesizing and characterizing series of this compound derivatives with systematic variations in their substituents and linking groups to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov
Spectroscopic and Crystallographic Analysis: Employing advanced analytical techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, to precisely determine the three-dimensional structures and conformations of bispyrazolones and their complexes. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies: Utilizing computational QSAR models to correlate the structural features of bispyrazolones with their biological activities, thereby guiding the design of more potent and selective compounds. acs.org
Computational-Experimental Synergies in this compound Research
The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and development of new this compound-based compounds and materials. researchgate.net
Future research will increasingly rely on this synergy:
Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic, structural, and reactive properties of new this compound derivatives before their synthesis. ijpsr.comacs.org
Molecular Docking and Dynamics: Employing molecular docking and simulation techniques to investigate the binding interactions of bispyrazolones with biological targets and to understand the dynamic behavior of this compound-based systems. eurekaselect.commdpi.com
Machine Learning and Artificial Intelligence: Applying machine learning algorithms to analyze large datasets of this compound compounds, identify patterns, and predict the properties of novel structures, thereby guiding experimental efforts. researchgate.netnist.gov This data-driven approach has the potential to significantly reduce the time and cost associated with materials and drug discovery. nist.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
